Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate
Description
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate is an ether-containing compound featuring a methyl ester group, two bromine atoms at positions 2 and 3, an ethoxy substituent at position 6, and a formyl group at position 4 on the aromatic ring.
Properties
IUPAC Name |
methyl 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O5/c1-3-18-8-4-7(5-15)10(13)11(14)12(8)19-6-9(16)17-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQOJJOSKMEDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate typically involves the bromination of an ethoxy-substituted phenol followed by formylation and esterification reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:
Bromination: Introduction of bromine atoms to the phenol ring.
Formylation: Addition of a formyl group to the brominated phenol.
Esterification: Formation of the acetate ester by reacting the formylated phenol with methyl acetate.
Chemical Reactions Analysis
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s structural analogs differ primarily in ester/amide/nitrile groups, bromination patterns, and substituent types. Key comparisons include:
*Calculated based on formula C₁₁H₉Br₂NO₃ ().
Key Observations :
- Ester vs. Amide : The amide analog () replaces the ester with an amide, enhancing hydrolytic stability, which is critical for pharmaceutical applications.
- Nitrile Group : The acetonitrile derivative () offers a nitrile functional group, enabling participation in click chemistry or cyanation reactions.
- Ethyl vs. Methyl Ester : Ethyl esters (e.g., ) may increase lipophilicity compared to methyl esters, affecting membrane permeability in bioactive compounds.
Comparison with Herbicidal Sulfonylurea Esters
lists methyl esters of sulfonylurea herbicides (e.g., triflusulfuron-methyl). While structurally distinct, these share ester functionalities and substituent-dependent bioactivity:
| Compound | Key Substituents | Use |
|---|---|---|
| Triflusulfuron-methyl | CF₃CH₂O-triazine; methyl ester | Herbicide (broadleaf control) |
| Metsulfuron-methyl | CH₃O-triazine; methyl ester | Herbicide (cereals) |
| Target Compound | 2,3-diBr; 4-CHO; methyl ester | Likely intermediate, not herbicide |
Insight: The target compound lacks the sulfonylurea bridge and triazine ring critical for herbicidal activity in analogs. Its bromo-formyl-phenoxy structure suggests roles as a synthetic intermediate rather than a direct agrochemical.
Physico-Chemical and Application Differences
Biological Activity
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Substituents : The presence of bromine atoms at the 2 and 3 positions enhances its reactivity and biological activity.
- Ethoxy Group : The ethoxy group may contribute to its solubility and interaction with biological membranes.
- Formyl Group : The formyl group can participate in various chemical reactions, potentially influencing its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies utilizing cancer cell lines have demonstrated that the compound inhibits cell proliferation and induces apoptosis.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the range of 10–50 µM, indicating moderate potency.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, causing destabilization and leakage of cellular contents in microbial cells.
- Inhibition of Cell Proliferation : In cancer cells, it interferes with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway .
- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Researchers tested the compound against a panel of bacterial strains using broth microdilution methods.
- Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
-
Study on Anticancer Effects :
- A study assessed the effects on MCF-7 breast cancer cells.
- The compound was found to reduce cell viability significantly after 48 hours of exposure, with flow cytometry confirming increased apoptosis rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
